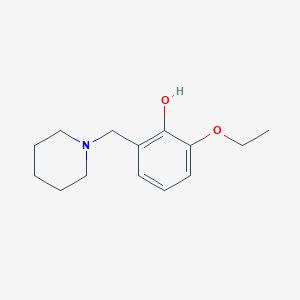

2-ethoxy-6-(piperidin-1-ylmethyl)phenol

Description

The exact mass of the compound 2-ethoxy-6-(1-piperidinylmethyl)phenol is 235.157228913 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-6-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-17-13-8-6-7-12(14(13)16)11-15-9-4-3-5-10-15/h6-8,16H,2-5,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQSFDCOOPAHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)CN2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Phenolic Amines and Piperidine Derivatives Chemistry

To understand the significance of 2-ethoxy-6-(piperidin-1-ylmethyl)phenol, one must first appreciate its classification within two important families of organic compounds: phenolic amines and piperidine (B6355638) derivatives.

Phenolic Amines: This class of compounds is characterized by the presence of a hydroxyl (-OH) group attached to an aromatic ring (a phenol) and an amine group. slideshare.netyoutube.com Phenols are a recurring motif in a vast number of pharmaceuticals and natural products, valued for their antioxidant properties and their ability to engage in hydrogen bonding. nsf.govnih.gov The amine functional group, a derivative of ammonia, is also a cornerstone of medicinal chemistry, imparting basicity and enabling the formation of salts, which can improve a compound's solubility and bioavailability. slideshare.net The combination of these two functional groups in one molecule, as seen in this compound, creates a versatile chemical entity with a rich potential for biological interactions and further chemical modifications. researchgate.net

The synthesis of such phenolic amines often involves the Mannich reaction, a three-component organic reaction that combines an amine, an aldehyde (like formaldehyde), and a compound with an acidic proton, such as a phenol (B47542). numberanalytics.comwikipedia.orgtaylorandfrancis.com This reaction is a powerful tool for building molecular complexity and is the likely route to synthesizing this compound, where the phenol is 2-ethoxyphenol (B1204887), the amine is piperidine, and the aldehyde is formaldehyde (B43269). researchgate.netacs.org

Piperidine Derivatives: The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in drug discovery and development. nih.gov Its saturated, non-planar (3D) structure allows it to present substituents in well-defined spatial orientations, which is crucial for precise interactions with biological targets like enzymes and receptors. rsc.orgthieme-connect.com Introducing chiral piperidine scaffolds can significantly modulate a molecule's physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net Piperidine derivatives are found in numerous classes of pharmaceuticals, highlighting their importance as a privileged scaffold in medicinal chemistry. nih.govnih.gov

Therefore, this compound merges the key attributes of both parent classes. It possesses the reactive and interactive potential of a phenol, combined with the structurally significant and pharmacologically proven piperidine moiety.

Significance As a Research Scaffold and Molecular Probe

A research scaffold is a core molecular structure that serves as a starting point for the synthesis of a library of related compounds, or derivatives. The compound 2-ethoxy-6-(piperidin-1-ylmethyl)phenol is well-suited for this role. Its functional groups—the phenolic hydroxyl, the tertiary amine of the piperidine (B6355638), and the aromatic ring—are all sites for potential chemical modification.

For instance, the phenolic -OH group can be converted into ethers or esters. The aromatic ring can undergo further substitution reactions. These modifications allow chemists to systematically alter the molecule's properties, such as its size, shape, and electronic distribution, to study structure-activity relationships (SAR). nih.gov

While direct research highlighting this compound as a specific molecular probe is limited in the public domain, its derivatives have been explored for various biological activities. For example, related phenolic Mannich bases and other piperidine-containing molecules have been investigated for their potential as:

Anticonvulsant agents: Many compounds featuring piperidine rings are evaluated in animal models of epilepsy. nih.govmdpi.comnih.govmdpi.comresearchgate.net

Antimicrobial agents: Schiff bases derived from substituted phenols can be complexed with metals to create compounds with antibacterial and antifungal properties. researchgate.net

Ferroptosis inhibitors: Derivatives of 2-amino-6-methyl-phenol have recently been identified as potent inhibitors of ferroptosis, a type of programmed cell death, suggesting potential in treating diseases like ischemia-reperfusion injury. nih.gov

The utility of this compound as a scaffold is evident in studies where similar structures, like Schiff bases derived from 3-ethoxysalicylaldehyde, are synthesized and then complexed with metals to investigate their antimicrobial potential. researchgate.net The initial aldehyde, a close structural relative, serves as the precursor for creating a library of molecules with different amine substituents.

Overview of Current Research Trajectories for the Compound

Direct Synthesis Approaches to this compound

The primary method for synthesizing this compound and its analogs is the Mannich reaction. This reaction offers a straightforward approach to creating these complex molecules from simpler starting materials.

Mannich Reaction: Mechanistic Insights in Phenol Aminomethylation

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, 2-ethoxyphenol), an aldehyde (commonly formaldehyde), and a secondary amine (piperidine). researchgate.netmdpi.com The reaction proceeds through several key steps. Initially, the secondary amine, piperidine (B6355638), reacts with formaldehyde (B43269) to form a highly reactive electrophilic species known as the Eschenmoser salt precursor, an iminium ion.

Simultaneously, the phenolic substrate, 2-ethoxyphenol (B1204887), exists in equilibrium with its more nucleophilic phenoxide form, particularly under basic or neutral conditions. The electron-rich aromatic ring of the phenol then attacks the iminium ion. Due to the directing effects of the hydroxyl and ethoxy groups, the substitution occurs preferentially at the ortho position, leading to the formation of the aminomethylated phenol. nih.gov The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may be heated to facilitate the reaction. researchgate.net

The general mechanism can be summarized as follows:

Formation of the Iminium Ion: Piperidine + Formaldehyde → Piperidin-1-yl-methanol → N-methylenepiperidin-1-ium

Electrophilic Aromatic Substitution: 2-Ethoxyphenol + N-methylenepiperidin-1-ium → this compound

The regioselectivity of the aminomethylation on the phenol ring is influenced by the directing effects of the existing substituents. The hydroxyl group is a strong activating and ortho-, para-directing group, while the ethoxy group is also activating and ortho-, para-directing. The substitution occurs at the position ortho to both groups, which is sterically accessible.

Alternative One-Pot and Multicomponent Synthesis Strategies

While the classical Mannich reaction is the most direct route, alternative one-pot and multicomponent strategies can also be envisioned for the synthesis of this compound and its derivatives. nih.gov Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. mdpi.com

For instance, a variation of the Mannich reaction could be employed where pre-formed Eschenmoser's salt is reacted with 2-ethoxyphenol. Furthermore, the development of catalytic and more environmentally friendly methods is an active area of research. This includes the use of catalysts to improve yields and selectivity under milder conditions. rsc.org Strategies for the synthesis of polysubstituted phenols through cycloaddition-aromatization sequences could also be adapted to generate the core phenolic structure with the necessary substituents in place for subsequent aminomethylation. medhealthreview.comoregonstate.edu

Table 1: Representative Conditions for Mannich Synthesis of Phenolic Bases

| Phenol Substrate | Amine | Aldehyde | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Ethoxyphenol | Piperidine | Formaldehyde | Ethanol | Reflux | 70-85 (estimated) | Inferred from researchgate.netnih.gov |

| Phenol | Piperidine | Formaldehyde | Ethanol | Reflux | ~80 | researchgate.net |

| 4-Hydroxyacetophenone | Piperidine | Paraformaldehyde | Ethanol | 100 | High | nih.gov |

| Vanillin | Piperazine | Paraformaldehyde | N/A | N/A | Good | nih.gov |

Derivatization and Structural Modification of the this compound Core

The this compound molecule possesses several reactive sites that allow for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization. Its acidic nature allows it to be readily converted into a phenoxide ion, which can then act as a nucleophile in various reactions.

Etherification: The hydroxyl group can be alkylated to form ethers. google.comgoogle.comorganic-chemistry.org This is typically achieved by reacting the phenol with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents in the presence of a base such as potassium carbonate or sodium hydride. Palladium-catalyzed allylic etherification represents a modern approach to introduce allyl groups. frontiersin.org

Esterification: Esters can be formed by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction converts the hydroxyl group into an ester functionality, which can alter the compound's electronic and steric properties.

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether using silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl). This is a common strategy in multi-step synthesis to temporarily mask the reactivity of the phenolic proton.

Table 2: Potential Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Functional Group | General Conditions |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Ether (-OR) | Reflux in a suitable solvent (e.g., acetone, DMF) |

| Esterification | Acyl chloride/anhydride, Base (e.g., Pyridine) | Ester (-OCOR) | Room temperature or gentle heating |

| Silylation | Silyl halide (e.g., TMSCl), Base (e.g., Imidazole) | Silyl Ether (-OSiR₃) | Anhydrous conditions, room temperature |

Transformations Involving the Piperidine Moiety

The piperidine ring offers several avenues for chemical modification, primarily centered around the nitrogen atom and the ring carbons.

N-Oxidation: The tertiary amine of the piperidine ring can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net N-oxides often exhibit different physicochemical properties compared to the parent amine.

Quaternization: The nitrogen atom can be alkylated with an alkyl halide to form a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge and can significantly alter the molecule's solubility and biological activity.

Ring Opening: Under certain conditions, the piperidine ring can undergo ring-opening reactions. For instance, treatment with cyanogen (B1215507) bromide (von Braun reaction) can lead to the cleavage of a C-N bond, yielding a cyanamide (B42294) derivative.

Oxidative Metabolism Analogs: In the context of drug metabolism studies, the piperidine ring can undergo oxidation at the carbon atoms alpha to the nitrogen, leading to the formation of lactams or iminium ions. researchgate.netnih.gov These transformations can be mimicked in the laboratory to synthesize potential metabolites. news-medical.net

Ortho-Directed Metalation Strategies for Phenolic Scaffolds

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.govrsc.orgwikipedia.org In the case of this compound, the existing substituents can direct the metalation to a specific position on the aromatic ring.

For effective DoM, the phenolic hydroxyl group typically requires protection to prevent its acidic proton from quenching the organolithium reagent. Common protecting groups include methoxymethyl (MOM) or silyl ethers. researchgate.netresearchgate.net The aminomethyl group itself can also act as a directing group, although its effectiveness can be influenced by the reaction conditions and the nature of the organolithium base used. researchgate.netuwindsor.ca

Once the ortho-lithiated species is formed, it can be quenched with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. Examples of electrophiles include:

Carbon dioxide (CO₂): for the introduction of a carboxylic acid group.

Aldehydes and ketones: to form secondary or tertiary alcohols.

Alkyl halides: for C-alkylation.

Iodine: to introduce an iodine atom, which can then be used in further cross-coupling reactions.

This strategy allows for the synthesis of a wide array of highly substituted phenolic compounds with precise control over the substitution pattern. oregonstate.edunih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of this compound can be approached using advanced methodologies that align with the principles of green chemistry. These techniques aim to improve reaction efficiency, reduce waste, and minimize the use of hazardous substances. Key areas of advancement include the use of microwave irradiation and solvent-free conditions, as well as the exploration of stereochemical control in related synthetic transformations.

Microwave-Assisted and Solvent-Free Methodologies

The traditional synthesis of phenolic Mannich bases like this compound often involves lengthy reaction times and the use of volatile organic solvents. In contrast, microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions represent greener alternatives that can lead to significant improvements in efficiency and environmental impact.

The Mannich reaction, a three-component condensation of a compound with an active hydrogen (in this case, 2-ethoxyphenol), formaldehyde, and a secondary amine (piperidine), is particularly amenable to these advanced techniques. Microwave irradiation can dramatically accelerate the rate of this reaction, often reducing reaction times from hours to minutes. This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase.

Solvent-free, or solid-phase, synthesis further enhances the green credentials of the Mannich reaction. By eliminating the need for a solvent, this approach reduces chemical waste, simplifies product purification, and can lead to higher yields. In the context of synthesizing this compound, a solvent-free approach would involve the direct mixing of 2-ethoxyphenol, paraformaldehyde (a solid source of formaldehyde), and piperidine, followed by heating, potentially under microwave irradiation.

The benefits of these methodologies are summarized in the table below, based on findings from analogous reactions in the literature.

Table 1: Comparison of Conventional and Advanced Synthetic Methodologies for Phenolic Mannich Base Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Solvent) | Solvent-Free Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes | Minutes |

| Energy Consumption | High | Low | Very Low |

| Solvent Usage | Significant | Reduced or eliminated | Eliminated |

| Product Yield | Moderate to good | Good to excellent | Often quantitative |

| Work-up Procedure | Often complex | Simplified | Highly simplified |

Research on the synthesis of various phenolic Mannich bases has demonstrated the superiority of microwave-assisted, solvent-free conditions. For instance, studies on the reaction of substituted phenols with formaldehyde and various amines have reported excellent product yields in very short reaction times under these conditions.

Stereochemical Control in this compound Synthesis

While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant when considering the synthesis of its chiral derivatives or when the synthetic pathway involves chiral intermediates. The introduction of stereocenters can be achieved through several strategies, primarily focusing on asymmetric Mannich reactions. These approaches can be broadly categorized into the use of chiral auxiliaries, chiral catalysts, and chiral substrates.

Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. In the context of synthesizing a chiral analogue of this compound, a chiral derivative of piperidine could be employed. For example, a piperidine molecule bearing a chiral substituent would lead to the formation of diastereomeric products. The inherent chirality of the modified piperidine would influence the approach of the electrophile, leading to a preferential formation of one diastereomer over the other. After the reaction, the chiral auxiliary can, in principle, be removed or modified.

Asymmetric Catalysis: The use of a chiral catalyst is a more elegant and atom-economical approach to stereoselective synthesis. In an asymmetric Mannich reaction, a chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, creates a chiral environment around the reacting molecules. This chiral environment favors one pathway of bond formation, leading to an excess of one enantiomer of the product. For the synthesis of a chiral analogue of the target compound, a chiral Lewis acid or a chiral Brønsted acid could be employed to activate the intermediate iminium ion in an enantioselective manner.

Organocatalysis , in particular, has emerged as a powerful tool for asymmetric Mannich reactions. Chiral amines, amides, thioureas, and phosphoric acids have been successfully used to catalyze the enantioselective addition of various nucleophiles to imines. Applying this to the synthesis of a chiral ortho-aminomethylphenol would involve the reaction of 2-ethoxyphenol with a pre-formed imine in the presence of a chiral organocatalyst.

The potential for stereochemical control in the synthesis of derivatives of this compound is significant for the development of new chemical entities with specific biological activities, as stereochemistry often plays a crucial role in molecular recognition and pharmacological effects.

Table 2: Approaches to Stereochemical Control in the Synthesis of Chiral Phenolic Mannich Bases

| Approach | Description | Potential Outcome |

| Chiral Piperidine Derivatives | Use of a piperidine molecule with a pre-existing stereocenter. | Formation of diastereomeric products with potential for good diastereoselectivity. |

| Chiral Catalysis (Metal-based) | A chiral metal-ligand complex catalyzes the Mannich reaction. | Enantiomerically enriched product. Requires screening of catalysts and ligands. |

| Organocatalysis | A small chiral organic molecule catalyzes the reaction. | Enantiomerically enriched product. Often offers mild reaction conditions and high enantioselectivities. |

| Chiral Substrate | Starting with a chiral 2-ethoxyphenol derivative. | The existing stereocenter can direct the stereochemistry of the newly formed center. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the structural and electronic properties of molecules. For derivatives of phenol and piperidine, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to achieve a high level of accuracy in predicting molecular properties.

Molecular Geometry Optimization and Conformational Analysis

In similar structures, it has been noted that the piperidine ring often prefers a chair conformation. The orientation of the substituents on the phenol ring is influenced by both steric hindrance and potential intramolecular interactions. For instance, an intramolecular hydrogen bond can form between the phenolic hydroxyl group and the nitrogen atom of the piperidinyl group, which would significantly stabilize the conformation.

Below is a table of selected optimized geometrical parameters, which are typical for such a compound, calculated using DFT methods.

| Parameter | Bond Length (Å) | **Bond Angle (°) / Dihedral Angle (°) ** |

| O-H (Phenol) | 0.97 | |

| C-O (Phenol) | 1.37 | |

| C-O (Ethoxy) | 1.38 | |

| O-C (Ethyl) | 1.44 | |

| C-N (Piperidine) | 1.47 | |

| C-C (Aromatic) | 1.39 - 1.41 | |

| C-O-C (Ethoxy) | 118.5 | |

| C-C-N | 112.0 | |

| C-C-C-N (Torsion) | -65.0 | |

| Note: This data is illustrative and based on values for structurally related compounds. |

Electronic Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps and Charge Distribution

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive.

For phenolic compounds, the HOMO is typically localized over the electron-rich phenol ring, while the LUMO distribution can vary depending on the substituents. In this compound, the presence of the nitrogen-containing piperidine ring and the oxygen in the ethoxy group would influence the electron density distribution. The HOMO-LUMO gap is instrumental in predicting the electronic absorption spectra, as the energy of the gap corresponds to the energy of the lowest electronic transition.

A typical representation of the calculated energies for the frontier orbitals is presented below.

| Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -0.95 |

| Energy Gap (ΔE) | 4.94 |

| Note: This data is illustrative and based on values for structurally related compounds. |

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are a measure of hyperconjugative interactions and intramolecular charge transfer. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

An illustrative table of significant NBO interactions is shown below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) Phenol | π(C-C) Aromatic | 22.5 |

| LP (O) Ethoxy | π(C-C) Aromatic | 18.9 |

| LP (N) Piperidine | σ(C-C) Aromatic | 5.2 |

| π (C-C) Aromatic | π(C-C) Aromatic | 20.1 |

| Note: This data is illustrative and based on values for structurally related compounds. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential localized around the phenolic oxygen atom due to its high electronegativity and lone pairs. The area around the hydrogen of the hydroxyl group would exhibit a strongly positive potential, indicating its acidic nature. The nitrogen atom of the piperidine ring would also represent a region of negative potential.

Theoretical Vibrational Spectroscopy and Normal Mode Analysis

Theoretical vibrational spectroscopy, performed using methods like DFT, allows for the calculation of the vibrational frequencies of a molecule. These calculated frequencies can then be compared with experimental data from FT-IR and FT-Raman spectroscopy to provide a detailed assignment of the vibrational modes. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms.

For this compound, key vibrational modes would include the O-H stretching of the phenol group, C-H stretching of the aromatic ring, piperidine, and ethoxy groups, C-O stretching, and C-N stretching. The theoretical spectrum provides a basis for understanding the structural features of the molecule as reflected in its vibrational behavior.

A table of selected theoretical vibrational frequencies is provided below.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3650 | O-H Stretch (Phenol) |

| 3050-3100 | C-H Stretch (Aromatic) |

| 2850-2980 | C-H Stretch (Aliphatic) |

| 1600 | C=C Stretch (Aromatic) |

| 1250 | C-O Stretch (Phenol) |

| 1120 | C-N Stretch (Piperidine) |

| Note: This data is illustrative and based on values for structurally related compounds. |

Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of this compound interact with each other in the solid state determines its crystal structure, or supramolecular assembly. These interactions are primarily non-covalent, with hydrogen bonding being a dominant force.

The phenolic hydroxyl group is a strong hydrogen bond donor, while the phenolic oxygen, the ethoxy oxygen, and the piperidine nitrogen can all act as hydrogen bond acceptors. This allows for the formation of various intermolecular hydrogen bonding networks. For example, molecules can link together to form chains or more complex three-dimensional structures. In similar phenol-containing structures, O-H···N and O-H···O hydrogen bonds are commonly observed to stabilize the crystal packing. These interactions are fundamental to the physical properties of the compound in its solid form.

Hydrogen Bonding Networks Involving this compound

Hydrogen bonds play a crucial role in the molecular conformation and crystal packing of phenolic compounds. In this compound, both intramolecular and intermolecular hydrogen bonds are anticipated, significantly influencing its structural characteristics.

An important feature is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the piperidine ring. This type of interaction is common in ortho-substituted phenols and leads to the formation of a stable six-membered ring, often referred to as an S(6) ring motif. nih.gov This intramolecular bond can affect the acidity of the phenolic proton and the conformational preference of the molecule.

In the solid state, intermolecular hydrogen bonds are expected to govern the crystal packing. For similar structures, such as 2-ethoxy-6-((phenylimino)methyl)phenol, molecules have been observed to form dimers through C-H···O interactions. nih.gov In these arrangements, the carbon atoms of the ethoxy group or the aromatic ring can act as hydrogen bond donors to the oxygen atom of a neighboring molecule, resulting in the formation of ring motifs like R2(2)(8). nih.gov The interplay of these hydrogen bonds creates a network that stabilizes the crystal lattice. Studies on related phenol derivatives have also highlighted the formation of extensive hydrogen-bonding networks, leading to sheet-like structures. consensus.app

Below is a table summarizing typical hydrogen bond parameters observed in similar structures.

| Donor | Acceptor | Type of Interaction | Typical Distance (Å) | Typical Angle (°) |

| O-H | N | Intramolecular | 1.8 - 2.2 | 140 - 160 |

| C-H | O | Intermolecular | 2.2 - 2.8 | 120 - 150 |

This data is representative of interactions found in structurally related phenolic compounds.

Hirshfeld Surface Analysis for Crystal Packing Contributions

For piperidine derivatives and substituted phenols, Hirshfeld surface analysis typically reveals that H···H contacts account for the largest portion of the crystal packing. nih.gov This is due to the abundance of hydrogen atoms on the molecular surface. Other significant interactions include C···H/H···C and O···H/H···O contacts, which are indicative of van der Waals forces and hydrogen bonds, respectively. nih.gov The presence of π-π stacking interactions can also be inferred from the shape of the Hirshfeld surface and the fingerprint plots. nih.gov

The following table presents a hypothetical breakdown of intermolecular contact contributions for this compound, based on analyses of similar compounds. nih.govunifr.ch

| Intermolecular Contact | Contribution (%) |

| H···H | ~45-75% |

| C···H/H···C | ~15-25% |

| O···H/H···O | ~5-15% |

| N···H/H···N | < 5% |

| C···C | < 5% |

These percentages are estimations based on published data for structurally analogous molecules and serve to illustrate the expected distribution of intermolecular contacts.

Non-Covalent Interactions and Their Role in Self-Assembly

The self-assembly of this compound into a stable crystalline structure is directed by a combination of non-covalent interactions. Hydrogen bonds, as previously discussed, are primary contributors to the formation of defined supramolecular architectures. mdpi.com

In addition to hydrogen bonding, other non-covalent forces such as π-π stacking and van der Waals interactions are significant. The phenolic ring of the molecule can participate in π-π stacking interactions with adjacent aromatic rings, further stabilizing the crystal lattice. nih.gov The nature of these stacking interactions (e.g., parallel-displaced or T-shaped) is influenced by the electrostatic potential of the aromatic ring, which is in turn affected by the ethoxy and piperidinylmethyl substituents. acs.org

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Flexibility and Stability of the Compound

The conformational landscape of this compound is largely defined by the rotational freedom around its single bonds. A key structural feature is the piperidine ring, which typically adopts a stable chair conformation to minimize steric strain. nih.govunifr.ch The substituents on the piperidine ring can occupy either axial or equatorial positions, with the equatorial position generally being more energetically favorable for bulky groups.

MD simulations can be employed to explore the conformational space of the molecule, identifying the most stable conformers and the energy barriers between them. researchgate.net These simulations can also reveal the flexibility of the ethoxy and piperidinylmethyl side chains and how their orientations are influenced by the intramolecular hydrogen bond and steric effects. Understanding the conformational preferences of the molecule is essential for predicting its shape and how it might interact with other molecules, such as protein receptors. researchgate.net

Ligand-Protein Interaction Dynamics at a Molecular Level

Molecular docking and MD simulations are powerful in-silico tools for investigating how a molecule like this compound might interact with a protein target at the molecular level. Piperidine derivatives are known to exhibit a range of biological activities, and these computational methods can help elucidate the potential mechanisms of action. tandfonline.commdpi.com

Molecular docking studies can predict the preferred binding mode of the compound within the active site of a protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges that contribute to binding affinity. tandfonline.comresearchgate.net For instance, the phenolic hydroxyl group and the piperidine nitrogen can act as hydrogen bond donors and acceptors, respectively, while the aromatic ring can engage in hydrophobic and π-stacking interactions with protein residues.

Following docking, MD simulations of the ligand-protein complex can provide a more detailed understanding of the stability of the binding mode and the dynamics of the interaction over time. researchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity.

The table below shows representative data from molecular docking studies of similar piperidine-containing ligands with protein targets, illustrating the types of interactions and binding affinities that might be expected.

| Protein Target | Ligand | Key Interacting Residues | Binding Affinity (kcal/mol) |

| µ-Opioid Receptor | 4-aminomethyl piperidine derivative | Q124, W133, D147, Y148 | -8.1 to -13.4 |

| SARS-CoV-2 Main Protease | Piperidine derivative | HIS41, CYS145, GLU166 | Not specified |

This table is for illustrative purposes and shows data for structurally related piperidine derivatives, not this compound itself. The specific interactions and affinities will vary depending on the protein target. tandfonline.comresearchgate.net

Mechanistic Studies of 2 Ethoxy 6 Piperidin 1 Ylmethyl Phenol at the Molecular Level

Reaction Mechanism Elucidation in Synthesis and Degradation

The synthesis of 2-ethoxy-6-(piperidin-1-ylmethyl)phenol is achieved through the Mannich reaction, a three-component aminomethylation. This reaction involves an electrophilic substitution on the activated aromatic ring of a phenol (B47542).

The established mechanism for the Mannich reaction in the context of phenolic compounds proceeds as follows:

Formation of the Eschenmoser salt analogue: Formaldehyde (B43269) and piperidine (B6355638) react to form an electrophilic iminium ion (piperidin-1-ylmethaniminium). This is the key electrophile in the reaction.

Electrophilic Aromatic Substitution: The electron-rich phenol, 2-ethoxyphenol (B1204887), acts as a nucleophile. The hydroxyl and ethoxy groups on the benzene (B151609) ring are ortho-, para-directing. The bulky ethoxy group may sterically hinder the ortho position, but the hydroxyl group strongly activates the other ortho position for electrophilic attack by the iminium ion.

Proton Transfer: A final proton transfer step re-aromatizes the ring, yielding the final product, this compound.

Information regarding the degradation pathways of this compound is also not specifically detailed in the available literature. Generally, phenolic Mannich bases can be susceptible to degradation under certain conditions. For instance, Hofmann elimination of the aminomethyl group can occur under harsh basic conditions. Oxidative degradation of the phenolic ring is also a possibility, particularly in the presence of strong oxidizing agents or certain enzymatic systems. The specific degradation products and the mechanisms leading to their formation would require dedicated experimental investigation.

Molecular Basis of Interaction with Biological Macromolecules

The biological activity of phenolic Mannich bases is predicated on their ability to interact with macromolecules such as proteins (enzymes and receptors) and nucleic acids. These interactions are governed by the compound's three-dimensional structure and the distribution of its electronic properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. While no specific docking studies for this compound have been reported, the methodology has been applied to structurally similar phenolic Mannich bases and piperidine-containing compounds to elucidate their binding modes. nih.govnih.gov

In a typical docking study for a compound like this compound, the following interactions would be anticipated:

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand in the active site.

Hydrophobic Interactions: The ethoxy group and the piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

π-π Stacking: The aromatic phenol ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: If the piperidine nitrogen is protonated, it can form a cation-π interaction with aromatic residues.

A hypothetical docking scenario is presented in the table below, illustrating the types of interactions that could be predicted for this compound with a generic enzyme active site.

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residue |

| Hydrogen Bond (Donor) | Phenolic Hydroxyl | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Acceptor) | Piperidine Nitrogen | Serine, Threonine, Tyrosine |

| Hydrophobic | Ethoxy Group, Piperidine Ring | Leucine, Isoleucine, Valine |

| π-π Stacking | Phenol Ring | Phenylalanine, Tyrosine, Tryptophan |

Phenolic Mannich bases have been shown to inhibit various enzymes, including carbonic anhydrases, lipases, acetylcholinesterase, and α-glycosidase. tandfonline.comnih.govresearchgate.netcumhuriyet.edu.trtandfonline.com The mechanism of inhibition is dependent on the specific enzyme and the structure of the inhibitor.

For instance, studies on the inhibition of carbonic anhydrase by phenolic Mannich bases suggest that the phenol moiety plays a key role. tandfonline.comnih.gov The phenolic hydroxyl group can coordinate with the zinc ion in the enzyme's active site, displacing a water molecule and rendering the enzyme inactive. The aminomethyl side chain can further stabilize this interaction through additional contacts within the active site.

In the case of acetylcholinesterase, inhibitors often bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS). A molecule like this compound could potentially span both sites, with the phenolic portion interacting with the CAS and the piperidine moiety interacting with the PAS.

The table below summarizes the inhibitory activities of some representative phenolic Mannich bases against different enzymes, providing context for the potential activity of this compound.

| Compound Class | Enzyme Target | Observed Inhibition | Key Interacting Moiety |

| Phenolic Mannich Bases | Carbonic Anhydrase I & II | Moderate to Weak | Phenolic Hydroxyl |

| Phenolic Mannich Base Derivatives | Acetylcholinesterase | Potent | Varies with structure |

| Phenolic Mannich Base Derivatives | α-Glycosidase | Potent | Varies with structure |

The interaction of piperidine-containing compounds with various receptors is well-documented. nih.govacs.orgresearchgate.netijnrd.orgresearchgate.net The piperidine ring is a common motif in many centrally acting drugs, where it often plays a crucial role in receptor binding.

The formation of a ligand-receptor complex is driven by the same types of non-covalent interactions discussed in the context of enzyme inhibition. The protonated nitrogen of the piperidine ring can form a strong ionic interaction with an anionic residue (e.g., aspartate or glutamate) in the receptor's binding pocket. This is a common feature in the binding of ligands to aminergic G-protein coupled receptors.

Structure-Reactivity Relationships in this compound Analogues

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure influences biological activity. For phenolic Mannich bases, key structural features that can be varied to modulate activity include:

Substituents on the Phenolic Ring: The nature, position, and number of substituents on the phenol ring can significantly impact electronic properties, lipophilicity, and steric hindrance, all of which affect binding affinity and reactivity. For example, the ethoxy group in the target compound influences its lipophilicity and may also engage in specific interactions within a binding site. The position of the phenolic hydroxyl group is also critical for its role as a hydrogen bond donor.

The Amine Moiety: The basicity and steric bulk of the amine can be altered. Replacing piperidine with other cyclic or acyclic amines would change the shape, size, and hydrogen bonding capacity of the aminomethyl side chain.

The Methylene Bridge: While less commonly modified, changes to the methylene linker could affect the flexibility and orientation of the amine relative to the phenolic ring.

Studies on various phenolic compounds have demonstrated that the presence and position of electron-donating groups like hydroxyl and methoxy groups can enhance antioxidant activity. nih.gov In the context of enzyme inhibition, the specific amine moiety has been shown to be a determinant of inhibitory potency. tandfonline.comnih.gov

The table below illustrates how modifications to the general structure of a phenolic Mannich base can influence its biological activity, based on findings from related classes of compounds.

| Structural Modification | Expected Impact on Biological Activity |

| Replacement of ethoxy with a more lipophilic group | May enhance membrane permeability and binding to hydrophobic pockets, but could also decrease aqueous solubility. |

| Introduction of additional substituents on the phenol ring | Could introduce new interaction points (e.g., hydrogen bonding, halogen bonding) or cause steric clashes, leading to either increased or decreased activity. |

| Variation of the cyclic amine (e.g., morpholine (B109124), pyrrolidine) | Will alter the shape, size, and hydrogen bonding potential of the side chain, likely affecting both binding affinity and selectivity for different biological targets. |

Structure Activity and Structure Property Relationship Studies for 2 Ethoxy 6 Piperidin 1 Ylmethyl Phenol Derivatives

Impact of Structural Modifications on Molecular Properties

The inherent properties of the 2-ethoxy-6-(piperidin-1-ylmethyl)phenol scaffold, such as its electronic distribution and polarizability, are not static. They can be finely tuned through strategic chemical modifications, enabling the optimization of the compound for specific applications.

The electronic nature of the phenolic ring in this compound is a key determinant of its reactivity and interaction potential. The hydroxyl (-OH) and ethoxy (-OCH2CH3) groups are electron-donating, enriching the aromatic ring with electron density. This characteristic can be systematically modulated by introducing additional substituents onto the benzene (B151609) ring.

Research on related phenolic systems demonstrates that the introduction of electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), or electron-donating groups (EDGs), like amino (-NH2) or alkyl groups, at different positions on the ring can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netresearchgate.net For instance, adding an EWG would lower both HOMO and LUMO energies, potentially increasing the molecule's electron affinity. Conversely, adding another EDG would raise these energy levels. This modulation of the HOMO-LUMO gap is crucial for tuning the compound's redox potential and its ability to participate in charge-transfer interactions, which are often vital for biological activity. nih.gov

| Substituent (at position 4) | Electronic Effect | Predicted Impact on HOMO-LUMO Gap |

| -NO2 (Nitro) | Strong Electron-Withdrawing | Decrease |

| -Cl (Chloro) | Weak Electron-Withdrawing | Slight Decrease |

| -H (Hydrogen) | Neutral (Reference) | Baseline |

| -CH3 (Methyl) | Weak Electron-Donating | Slight Increase |

| -NH2 (Amino) | Strong Electron-Donating | Increase |

This table illustrates the theoretical impact of various substituents on the electronic properties of the this compound scaffold.

Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. A key requirement for second-order NLO activity is a molecular structure with a large difference in electron density between its ground and excited states, often achieved through a donor-π-acceptor (D-π-A) architecture. researchgate.net

The this compound scaffold possesses inherent features that could be exploited to create NLO-active materials. The electron-rich phenol (B47542) ring, substituted with donor ethoxy and hydroxyl groups, can act as an efficient electron donor. The aromatic ring itself serves as a π-bridge for electron delocalization. By strategically modifying the molecule, a potent acceptor group can be incorporated to complete the D-π-A system. For example, replacing the piperidine (B6355638) moiety with a group containing a strong electron-acceptor, or modifying the phenyl ring with substituents like the nitro group, could induce significant intramolecular charge transfer upon excitation, leading to a large first hyperpolarizability (β), a measure of second-order NLO activity. researchgate.netresearchgate.net Computational studies, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of newly designed derivatives. researchgate.net

| Structural Feature | Role in NLO Properties | Example Modification for Enhancement |

| Ethoxy/Hydroxyl Groups | Electron Donor (D) | Maintain or enhance with stronger donors |

| Phenyl Ring | π-Conjugated Bridge | Extend conjugation (e.g., to a biphenyl (B1667301) system) |

| Piperidin-1-ylmethyl Group | Weak Acceptor/Part of Bridge | Replace with a strong acceptor (e.g., nitrophenyl) |

This table correlates the structural components of the scaffold to their potential roles in generating Non-Linear Optical (NLO) effects.

Structure-Binding Relationships with Biological Targets: Molecular Recognition Principles

The therapeutic potential of any molecule is contingent on its ability to recognize and bind to a specific biological target, such as a protein or enzyme. Understanding the principles of this molecular recognition is key to designing more potent and selective compounds.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The this compound scaffold presents several key pharmacophoric features:

Hydrogen Bond Donor: The phenolic hydroxyl group is a potent hydrogen bond donor.

Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl and ethoxy groups, as well as the nitrogen atom of the piperidine ring, can all act as hydrogen bond acceptors.

Aromatic Ring: The phenyl ring provides a hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a protein binding pocket.

Hydrophobic/Aliphatic Groups: The ethoxy and piperidine groups contribute lipophilic character, which can be crucial for fitting into hydrophobic cavities within a target.

Basic Center: The tertiary amine of the piperidine ring is basic and will likely be protonated at physiological pH, allowing it to form a salt bridge (ionic interaction) with an acidic residue (e.g., Aspartic Acid, Glutamic Acid).

| Pharmacophoric Feature | Structural Origin | Potential Interaction Type |

| Hydrogen Bond Donor | Phenolic -OH | H-bond with acceptor (e.g., C=O) |

| Hydrogen Bond Acceptor | -OH, -OCH2CH3, Piperidine N | H-bond with donor (e.g., N-H) |

| Aromatic Feature | Phenyl Ring | π-π Stacking, Hydrophobic |

| Hydrophobic Region | Ethyl chain, Piperidine ring | van der Waals, Hydrophobic |

| Positive Ionizable | Piperidine Nitrogen | Ionic Interaction (Salt Bridge) |

This table details the key pharmacophoric features of the this compound molecule and the types of non-covalent interactions they can form with a biological target.

Computational chemistry offers powerful tools for rational drug design, enabling the optimization of molecular recognition before undertaking synthetic efforts. nih.gov For the this compound scaffold, a typical computational workflow would involve:

Homology Modeling: If the 3D structure of the biological target is unknown, a model can be built based on the known structures of related proteins.

Molecular Docking: The this compound molecule is computationally placed into the binding site of the target protein in various conformations and orientations. Scoring functions are used to rank these poses, predicting the most likely binding mode and estimating the binding affinity.

SAR Analysis: By docking a series of virtual analogues, computational models can predict which modifications are likely to improve binding. For example, simulations might suggest that extending the ethoxy group to a propoxy group would allow for a more favorable interaction with a nearby hydrophobic pocket.

Molecular Dynamics (MD) Simulations: After docking, an MD simulation can be run to observe the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding mode and the key interactions that maintain the complex. nih.gov

These computational approaches help prioritize the synthesis of compounds that have the highest probability of success, saving time and resources.

Ligand Efficiency and Scaffold Hopping Approaches for this compound Analogues

In the process of lead optimization, it is not enough to simply increase potency. Modern drug discovery emphasizes the "quality" of a molecule, which is often assessed using metrics like ligand efficiency and through strategies such as scaffold hopping. nih.govniper.gov.in

Ligand Efficiency (LE) is a metric used to measure the binding energy per atom of a molecule, helping to identify compounds that achieve high affinity with a minimal number of atoms. nih.gov It is calculated as the binding affinity (e.g., pIC50 or pKi) divided by the number of non-hydrogen atoms (heavy atom count, HAC). A related and equally important metric is Lipophilic Ligand Efficiency (LipE or LLE), which relates potency to lipophilicity (logP). core.ac.uk High LipE values are desirable, as they indicate that a compound achieves its potency without excessive greasiness, which can lead to poor solubility and metabolic instability. core.ac.uk

The goal during lead optimization is to increase potency while maintaining or improving LE and LipE. Often, simply adding more atoms to a molecule (e.g., a large hydrophobic group) will increase potency, but at the cost of a lower LE and LipE, a phenomenon known as "molecular obesity." nih.gov

| Analogue | Modification | HAC | pIC50 | cLogP | LE (pIC50/HAC) | LipE (pIC50 - cLogP) |

| Parent | This compound | 19 | 6.0 | 3.5 | 0.316 | 2.5 |

| Analogue A | Replace piperidine with morpholine (B109124) | 19 | 5.8 | 2.8 | 0.305 | 3.0 |

| Analogue B | Add 4-chloro to phenyl ring | 20 | 6.5 | 4.2 | 0.325 | 2.3 |

| Analogue C | Replace ethoxy with methoxy | 18 | 5.9 | 3.1 | 0.328 | 2.8 |

| Analogue D | Add bulky t-butyl group | 23 | 6.8 | 5.0 | 0.296 | 1.8 |

This hypothetical data table illustrates the use of Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) to evaluate analogues of the parent compound. Analogue A, for example, shows a slight drop in potency but a significant improvement in LipE, making it a potentially more attractive lead. Analogue D shows increased potency but poor efficiency metrics.

Scaffold hopping is a creative strategy in medicinal chemistry that involves replacing the core molecular framework (the scaffold) of a compound with a different one while retaining the original's key pharmacophoric features. niper.gov.indundee.ac.uk This is done to discover novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or a new intellectual property position. nih.gov

For this compound, several scaffold hops could be envisioned:

Phenol Ring Hop: The phenol ring could be replaced by various bioisosteric five- or six-membered heterocycles (e.g., pyridine (B92270), pyrazole, isoxazole). This could modulate the compound's pKa, metabolic stability, and hydrogen bonding capacity.

Piperidine Hop: The piperidine ring could be switched to other cyclic amines like morpholine (to potentially increase solubility and reduce basicity) or azetidine (B1206935) (to explore different vector spaces out of the ring). dundee.ac.uk

This approach allows chemists to escape the limitations of an existing scaffold and explore new chemical space in the search for superior molecules. niper.gov.in

Advanced Methodologies and Analytical Approaches in 2 Ethoxy 6 Piperidin 1 Ylmethyl Phenol Research

High-Throughput Screening for Molecular Interactions

High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries for specific biological activities. This automated, miniaturized approach allows researchers to test thousands of chemicals against a biological target, such as a protein or a cell-based assay, in a short period. For a compound like 2-ethoxy-6-(piperidin-1-ylmethyl)phenol, HTS is the initial step to uncover potential therapeutic applications by identifying its molecular interactions.

The process typically involves the following stages:

Assay Development: A robust and sensitive biological assay is created that produces a measurable signal (e.g., fluorescence, luminescence, or absorbance) in response to the compound's interaction with the target.

Compound Library Screening: The compound of interest, as part of a larger library, is added to the assay in microtiter plates.

Data Acquisition and Analysis: Robotic systems handle the liquid dispensing and signal reading, generating vast amounts of data that are then analyzed to identify "hits"—compounds that show significant activity.

While specific HTS campaigns focused solely on this compound are not extensively documented in public literature, the methodology has been pivotal in identifying bioactive molecules with related structural motifs. For instance, HTS was instrumental in the discovery of inhibitors for targets like the serine protease factor B, a key component of the complement system. nih.gov In such campaigns, insights from initial hits are leveraged to optimize lead compounds. nih.gov Similarly, a high-throughput hit-to-lead process utilizing SuFEx click chemistry demonstrated the rapid diversification and screening of a modest HTS hit to yield potent inhibitors of a bacterial cysteine protease. nih.gov These examples underscore the power of HTS to sift through extensive chemical space to pinpoint molecules with desired biological functions, a process for which this compound would be a suitable candidate.

Advanced Spectroscopic Techniques for Mechanistic Elucidation

Once a compound shows activity, advanced spectroscopic techniques are employed to confirm its structure and elucidate the mechanism by which it interacts with its target. These methods provide detailed information about the molecule's atomic composition, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR are indispensable for confirming the chemical structure of synthesized compounds. For analogs of this compound, ¹H-NMR spectra can verify the presence of key protons, such as the azomethine proton (-CH=N-), aromatic protons, and protons from the ethoxy and piperidine (B6355638) groups. nih.gov For example, in related Schiff base ligands, the azomethine proton often appears as a singlet at a characteristic chemical shift, confirming the formation of the imine bond. nih.gov

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The formation of related Schiff bases is confirmed by the appearance of a characteristic stretching frequency for the imine (-CH=N-) bond. nih.gov Other important peaks would include the broad O-H stretch of the phenol (B47542) group and C-O stretches associated with the ethoxy group. nih.govresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule and is sensitive to its chemical environment. Studies on related compounds have used UV-Vis spectroscopy to investigate tautomeric equilibria (e.g., enol-keto forms) in various solvents. sinop.edu.tr Changes in the absorption spectra upon interaction with a biological target like DNA or a protein can indicate a binding event and provide quantitative data such as binding constants. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the precise molecular weight of a compound, thereby confirming its elemental composition. researchgate.net This technique is crucial for verifying the identity of the synthesized molecule before further biological testing.

The table below summarizes the application of these techniques in the characterization of this compound and related compounds.

| Spectroscopic Technique | Information Provided | Example Application for Related Compounds | Citation |

| ¹H and ¹³C NMR | Provides a map of the carbon and hydrogen framework of the molecule. | Confirmation of imine bond formation via the azomethine proton signal; characterization of aromatic and aliphatic protons. | nih.gov |

| FT-IR Spectroscopy | Identifies functional groups present in the molecule. | Detection of the -CH=N- (imine) stretch and the broad O-H (phenol) stretch. | nih.govresearchgate.net |

| UV-Vis Spectroscopy | Analyzes electronic transitions within the molecule. | Studying tautomeric forms in different solvents and monitoring interactions with biological macromolecules like DNA. | sinop.edu.trnih.gov |

| Mass Spectrometry | Determines the exact molecular weight and elemental formula. | Verification of the synthesized compound's identity and purity. | researchgate.net |

X-ray Crystallography for Ligand-Target Complex Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a molecule. For a compound like this compound, this technique can be used in two key ways: to determine the structure of the compound itself and, more importantly, to visualize its binding mode when complexed with a biological target (e.g., an enzyme or receptor).

In the context of drug discovery, obtaining the crystal structure of a ligand-target complex is a landmark achievement. It allows researchers to:

Visualize the precise interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target's binding site.

Understand the basis of the compound's activity and selectivity.

Guide structure-based drug design efforts to improve potency and other pharmacological properties. nih.gov

While a crystal structure for the specific this compound was not found in the surveyed literature, data for closely related Schiff base compounds are available and illustrate the type of information obtained. For instance, the crystal structure of 2-Ethoxy-6-({2-[(3-ethoxy-2-hydroxybenzylidene)amino]benzyl}iminomethyl)phenol was solved, revealing key structural features such as intramolecular hydrogen bonds that stabilize the molecular conformation. nih.gov

The table below presents representative crystallographic data for such a related compound.

| Crystal Data Parameter | Value |

| Chemical Formula | C₂₅H₂₆N₂O₄ |

| Molecular Weight | 418.48 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8315 (4) |

| b (Å) | 17.5414 (14) |

| c (Å) | 25.828 (2) |

| β (˚) | 94.356 (3) |

| Volume (ų) | 2182.6 (3) |

| Z | 4 |

| (Data sourced from a study on a related Schiff base compound for illustrative purposes) nih.gov |

This structural information is critical for understanding how the molecule adopts its shape and presents its functional groups for interaction, forming the basis for rational drug design and mechanistic investigation.

Future Directions and Emerging Research Avenues for 2 Ethoxy 6 Piperidin 1 Ylmethyl Phenol Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of Mannich bases, including 2-ethoxy-6-(piperidin-1-ylmethyl)phenol, has traditionally relied on well-established, multi-component condensation reactions. nih.govoarjbp.com However, the future of chemical synthesis is increasingly geared towards sustainability, efficiency, and environmental benignity. researchgate.net Research in this area for this compound and related compounds is poised to focus on several key innovations:

Green Catalysis: The development and application of novel, environmentally friendly catalysts are paramount. This includes the exploration of biodegradable and reusable catalysts to minimize waste and environmental impact. researchgate.net Research into ionic liquids and solid acid catalysts has already shown promise in the synthesis of other Mannich bases, suggesting a viable path for the synthesis of this compound. researchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation are emerging as powerful tools in organic synthesis. oarjbp.comresearchgate.net These methods can significantly reduce reaction times, improve yields, and often eliminate the need for harsh solvents. researchgate.net Applying these techniques to the synthesis of this compound could lead to more efficient and sustainable production methods.

Solvent-Free and Aqueous Conditions: Moving away from volatile organic solvents is a major goal of green chemistry. The development of solvent-free reaction conditions or the use of water as a solvent for the synthesis of this compound would represent a significant step forward in sustainability. researchgate.net

Atom Economy: Future synthetic strategies will likely prioritize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. One-pot synthesis, a hallmark of the Mannich reaction, is inherently atom-economical and will continue to be a focus of research. oarjbp.com

Advanced Computational Modeling and Predictive Analytics for Compound Design

The integration of computational tools is revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics. For this compound, advanced computational modeling and predictive analytics offer several exciting research avenues:

Predictive Analytics for Synthetic Feasibility: Before a compound is even synthesized, predictive analytics can be employed to assess its manufacturability. By analyzing vast datasets of chemical reactions, machine learning models can predict the ease or difficulty of synthesizing a target molecule like this compound, identify potential challenges, and suggest optimized synthetic routes. This approach saves valuable time and resources by focusing laboratory efforts on the most promising candidates.

In Silico Property Prediction: Computational methods can be used to predict a wide range of physicochemical properties of this compound. This includes its solubility, lipophilicity, and electronic properties, which are crucial for its potential applications. researchgate.net For instance, predicting its ability to be protonated under physiological conditions can provide insights into its potential bioavailability and interactions with biological systems. researchgate.net

Structure-Activity Relationship (SAR) Studies: By creating a virtual library of derivatives of this compound and computationally screening them, researchers can identify key structural features that influence its activity. This can accelerate the discovery of new compounds with enhanced properties for specific applications.

Exploration of this compound as a Chemical Probe for Molecular Systems

The unique structural features of this compound make it an intriguing candidate for use as a chemical probe to investigate complex molecular systems. Its phenolic hydroxyl group, for example, can participate in hydrogen bonding, while the nitrogen atom in the piperidine (B6355638) ring can act as a proton acceptor. researchgate.netbritannica.com

Ligand for Metal Complexes: Mannich bases are known to be excellent ligands for a variety of metal ions. oarjbp.com The potential of this compound to form stable complexes with different metals could be explored. These metal complexes could have interesting catalytic or biological properties, opening up new areas of research.

Probing Biological Pathways: Given the diverse biological activities of Mannich bases, including anticancer, antibacterial, and anti-inflammatory properties, this compound could be investigated as a probe to study specific biological pathways. ipinnovative.comnih.gov Its interactions with proteins and other biomolecules could be studied to elucidate the mechanisms of action of this class of compounds.

Sensing and Detection: The phenolic moiety of this compound could be functionalized to create fluorescent or colorimetric sensors for the detection of specific analytes. This could have applications in environmental monitoring or medical diagnostics.

Integration with Systems Chemistry Approaches for Complex Chemical Processes

Systems chemistry is an emerging field that studies complex chemical systems as a whole, focusing on the interactions and collective behavior of their components. The integration of this compound into such approaches could provide a deeper understanding of complex chemical processes.

Component in Self-Assembling Systems: The ability of the phenolic hydroxyl group and the piperidine nitrogen to participate in non-covalent interactions suggests that this compound could be a component in the design of self-assembling molecular systems. Studying how it interacts with other molecules to form larger, ordered structures could provide insights into the principles of molecular self-assembly.

Emergent Properties: By studying systems containing this compound and other interacting molecules, researchers could look for emergent properties—properties that arise from the collective behavior of the components and are not present in the individual molecules themselves. This could lead to the discovery of new functions and applications for this compound.

Q & A

Q. What are the recommended methods for synthesizing 2-ethoxy-6-(piperidin-1-ylmethyl)phenol, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of phenol derivatives followed by piperidine coupling. For example:

Phenyl Intermediate Formation : React 2-ethoxy-6-methylphenol with a halogenating agent (e.g., PCl₃) to introduce a reactive site.

Piperidine Coupling : Use a nucleophilic substitution reaction with piperidine under basic conditions (e.g., K₂CO₃ in DMF) .

Characterization : Employ NMR (¹H/¹³C) to confirm substitution patterns, mass spectrometry (MS) for molecular weight validation, and HPLC (as per USP guidelines in ) to assess purity .

Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a C18 column and a mobile phase of methanol/buffer (65:35) at pH 4.6 (as described in pharmacopeial methods) .

- Spectroscopy : FT-IR to identify functional groups (e.g., phenolic -OH at ~3200 cm⁻¹) and UV-Vis for electronic transition analysis .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and assess crystallinity .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Light : Use a photostability chamber (ICH Q1B) to detect degradation products via HPLC .

- Solvent Compatibility : Test solubility in polar (e.g., ethanol) and non-polar solvents (e.g., hexane) to identify optimal storage conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for piperidine-containing phenolic derivatives?

- Methodological Answer : Apply design of experiments (DoE) to evaluate variables:

- Catalyst Screening : Test bases (e.g., triethylamine vs. DBU) and solvents (DMF vs. THF).

- Reaction Kinetics : Use in-situ IR or LC-MS to monitor intermediate formation and adjust reaction times .

- Orthogonal Optimization : Employ Taguchi or Box-Behnken designs to identify critical parameters .

Q. What mechanistic insights explain the electrophilic substitution behavior of the phenolic ring in this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to assess hydrogen abstraction steps.

- Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to map electron density and identify reactive sites (e.g., para vs. ortho positions) .

Q. How do surface interactions (e.g., adsorption on lab equipment) affect experimental reproducibility?

- Methodological Answer :

- Adsorption Studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify compound adsorption on glass/polymer surfaces .

- Mitigation Strategies : Pre-treat surfaces with silanizing agents (e.g., hexamethyldisilazane) to reduce non-specific binding .

Q. How should conflicting data on the compound’s toxicity be resolved?

- Methodological Answer :

- Cross-Validation : Compare results across assays (e.g., Ames test for mutagenicity vs. in vitro cytotoxicity assays).

- Dose-Response Analysis : Use Hill equation modeling to distinguish threshold effects from assay noise .

Q. What computational tools can predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability predictions .

- ADMET Prediction : Software like SwissADME to estimate logP, bioavailability, and blood-brain barrier permeability .

Q. How can researchers ensure compliance with regulatory standards during method development?

- Methodological Answer :

- Pharmacopeial Alignment : Follow USP Chapter ⟨621⟩ for chromatographic method validation, including system suitability tests (e.g., tailing factor ≤ 2.0) .

- Documentation : Maintain detailed records of reagent purity (e.g., USP-grade solvents) and instrument calibration .

Data Contradiction Analysis

Q. What strategies address discrepancies in reported synthetic yields or purity levels?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.